An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a complex molecule integrating three key functional components: a terminal azide group, a terminal carboxylic acid, and a Cy5 fluorophore, all connected by polyethylene glycol (PEG) linkers. This unique architecture allows for sequential or orthogonal conjugation strategies.
The azide moiety serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly efficient and biocompatible, enabling the precise attachment of the linker to alkyne- or strained cyclooctyne-modified molecules.[1][2] The carboxylic acid group can be activated to form a stable amide bond with primary amine groups present in biomolecules like proteins and peptides.[3] The embedded Cy5 cyanine dye is a widely used fluorescent probe in the far-red region of the spectrum, making it ideal for various fluorescence-based detection and imaging applications.[4] The PEG chains enhance the solubility and bioavailability of the molecule and its conjugates.[3]
A summary of the key physicochemical and spectral properties of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is presented in Table 1.
Table 1: Physicochemical and Spectral Properties of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
| Property | Value | References |
| Molecular Formula | C₄₄H₆₂ClN₅O₉ | [4][5] |
| Molecular Weight | 840.44 g/mol | [4] |
| CAS Number | 2107273-42-5 | [4][5] |
| Appearance | Solid | [6] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
| Excitation Maximum (λex) | ~649 nm | [3][7] |
| Emission Maximum (λem) | ~667 nm | [3][7] |
| Purity | ≥95% | [4] |
Applications in Research and Drug Development
The principal application of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is as a bifunctional linker in the construction of PROTACs.[1][2][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9]
The synthesis of a PROTAC using this linker would typically involve two key steps:
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Amide Bond Formation: The carboxylic acid terminus of the linker is activated (e.g., using EDC or HATU) and reacted with an amine-containing ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands).[3]
-
Click Chemistry: The azide terminus of the resulting conjugate is then reacted with an alkyne-functionalized ligand for the protein of interest (POI) via a CuAAC or SPAAC reaction.[1][2]
The embedded Cy5 fluorophore allows for the tracking and quantification of the PROTAC molecule in various assays, such as cellular uptake studies, localization experiments, and binding assays.
Experimental Protocols
Below are generalized protocols for the key reactions involving the use of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in the synthesis and evaluation of a PROTAC.
Protocol for PROTAC Synthesis
This protocol describes the conjugation of an E3 ligase ligand and a POI ligand to the N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 linker.
Part 1: Amide Coupling of E3 Ligase Ligand
-
Dissolve N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 (1.0 eq) and the amine-containing E3 ligase ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.5 eq) and a base such as DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the azide-linker-E3 ligase ligand conjugate.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-butanol and water (e.g., 1:1 v/v).
-
Add a copper(II) sulfate solution (0.1 eq) and a sodium ascorbate solution (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.
-
Cell Seeding and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
